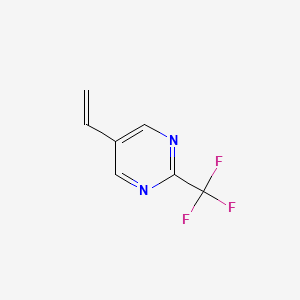

2-(Trifluoromethyl)-5-vinylpyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

5-ethenyl-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2/c1-2-5-3-11-6(12-4-5)7(8,9)10/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHHGHLXDADSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(N=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for introducing vinyl groups into aromatic systems. For 2-(trifluoromethyl)-5-vinylpyrimidine, this method involves coupling a 5-halo-2-(trifluoromethyl)pyrimidine with a vinylboronic acid or ester.

Example Protocol

-

Substrate : 5-Bromo-2-(trifluoromethyl)pyrimidine

-

Coupling Partner : Potassium vinyltrifluoroborate

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

-

Base : K₂CO₃ or Cs₂CO₃

-

Solvent : DMSO/H₂O (9:1) or THF

-

Conditions : 80–100°C, 12–24 hours

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the vinylboron reagent, and reductive elimination to form the C–C bond. The electron-withdrawing CF₃ group enhances electrophilicity at the 5-position, facilitating coupling.

Limitations

-

Competes with protodehalogenation under aqueous conditions.

-

Requires stringent exclusion of oxygen to prevent catalyst deactivation.

Stille Coupling

Stille coupling employs vinylstannanes as nucleophiles, offering superior stability compared to boron reagents.

Example Protocol

-

Substrate : 5-Iodo-2-(trifluoromethyl)pyrimidine

-

Coupling Partner : Tributylvinyltin

-

Catalyst : Pd(PPh₃)₄ (3 mol%)

-

Solvent : DMF or DME

-

Conditions : 90°C, 6–12 hours

Advantages

-

Tolerates moisture and air better than Suzuki conditions.

-

Broad functional group compatibility.

Trifluoromethylation of 5-Vinylpyrimidine Precursors

Halogen Exchange Using Ruppert-Prakash Reagent

The CF₃ group can be introduced via nucleophilic trifluoromethylation of a 2-chloro-5-vinylpyrimidine precursor.

Example Protocol

-

Substrate : 2-Chloro-5-vinylpyrimidine

-

Reagent : TMSCF₃ (Ruppert-Prakash reagent)

-

Activator : CsF or TBAF

-

Solvent : DMF or THF

-

Conditions : −78°C to room temperature, 12–24 hours

Challenges

-

Low yields due to competing side reactions.

-

Requires anhydrous conditions.

Radical Trifluoromethylation

Photoredox catalysis enables radical-based CF₃ incorporation under mild conditions.

Example Protocol

-

Substrate : 5-Vinylpyrimidine

-

Reagent : CF₃SO₂Cl or Umemoto’s reagent

-

Catalyst : Ir(ppy)₃ (2 mol%)

-

Light Source : Blue LEDs

-

Solvent : MeCN

-

Conditions : Room temperature, 6 hours

Ring Synthesis with Pre-Installed Substituents

Condensation of Trifluoromethyl-Containing Diamines

Pyrimidine rings can be constructed using 1,3-diamines and α,β-unsaturated carbonyl compounds bearing a vinyl group.

Example Protocol

-

Diamine : 1,3-Diamino-2-(trifluoromethyl)propane

-

Carbonyl Component : Acrolein (vinyl group source)

-

Conditions : HCl (cat.), ethanol, reflux, 24 hours

Mechanism

The reaction proceeds via cyclocondensation, forming the pyrimidine ring with inherent CF₃ and vinyl groups.

Biginelli-Like Multicomponent Reactions

Adapting the Biginelli reaction allows one-pot synthesis of CF₃- and vinyl-substituted pyrimidines.

Example Protocol

-

Components : Ethyl trifluoroacetoacetate, vinylacetaldehyde, urea

-

Catalyst : FeCl₃·6H₂O

-

Solvent : EtOH

-

Conditions : 80°C, 12 hours

Functional Group Interconversion

Wittig Olefination

A 5-formyl-2-(trifluoromethyl)pyrimidine can be converted to the vinyl derivative via Wittig reaction.

Example Protocol

Elimination Reactions

Dehydrohalogenation or dehydration of 5-(2-haloethyl)- or 5-(2-hydroxyethyl)pyrimidines introduces the vinyl group.

Example Protocol

-

Substrate : 5-(2-Bromoethyl)-2-(trifluoromethyl)pyrimidine

-

Base : DBU

-

Solvent : DCM

-

Conditions : Room temperature, 1 hour

Comparative Analysis of Methods

| Method | Starting Materials | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromo-2-CF₃-pyrimidine + vinyl Bpin | 60–75 | High selectivity; scalable | Sensitivity to oxygen |

| Stille Coupling | 5-Iodo-2-CF₃-pyrimidine + vinyl SnBu₃ | 55–70 | Air-stable reagents | Toxicity of tin byproducts |

| Radical Trifluoromethylation | 5-Vinylpyrimidine + CF₃SO₂Cl | 30–45 | Mild conditions | Low yields; specialized equipment |

| Ring Synthesis | CF₃-diamine + acrolein | 50–60 | One-pot synthesis | Limited substrate availability |

| Wittig Olefination | 5-Formyl-2-CF₃-pyrimidine + ylide | 65–75 | High efficiency | Requires aldehyde precursor |

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Trifluoromethyl)-5-vinylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-(Trifluoromethyl)-5-vinylpyrimidine has several scientific research applications across different fields:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be employed in biological studies to investigate the effects of fluorinated compounds on biological systems.

Medicine: The compound and its derivatives are explored for their potential therapeutic properties, particularly in the development of new drugs.

Industry: It is utilized in the production of materials with specific properties, such as enhanced stability and resistance to degradation.

Wirkmechanismus

The mechanism by which 2-(Trifluoromethyl)-5-vinylpyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group often enhances the binding affinity and selectivity of the compound to its target, while the vinyl group can provide additional functional versatility.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physicochemical Comparison

Agrochemical Potential

Trifluoromethylpyrimidines are prominent in fungicide development. Compound 5g (1,3,4-oxadiazole thioether) shows binding interactions with SDH similar to the commercial fungicide penthiopyrad, highlighting the role of the trifluoromethyl group in target engagement .

Pharmaceutical Relevance

The vinyl group in this compound could enable conjugation with antibodies or peptides, as seen in PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates (ADCs) .

Metabolic Advantages

Fluorinated pyrimidines like 5-trifluoromethyl-2'-deoxyuridine incorporate into DNA with minimal catabolism, suggesting that this compound may similarly resist degradation in vivo .

Biologische Aktivität

2-(Trifluoromethyl)-5-vinylpyrimidine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, influencing their lipophilicity, metabolic stability, and interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C7H6F3N

- Molecular Weight : 175.13 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various biomolecules. The trifluoromethyl group enhances the compound's binding affinity to target proteins, potentially leading to altered biological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : The compound has shown promise in inhibiting viral replication, particularly in studies focused on RNA viruses.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, although specific pathways remain to be fully elucidated.

- Enzyme Inhibition : Interaction studies have demonstrated its potential as an inhibitor of certain enzymes, contributing to its therapeutic efficacy.

Case Studies

-

Antiviral Activity :

- A study investigated the efficacy of this compound against influenza virus. Results indicated a significant reduction in viral titers when cells were treated with the compound prior to infection, suggesting a prophylactic potential .

- Anticancer Research :

-

Enzyme Interaction Studies :

- A series of experiments assessed the inhibitory effects of this compound on specific kinases involved in cancer proliferation. The compound was found to inhibit kinase activity by competing with ATP binding sites, thus impeding downstream signaling pathways essential for tumor growth .

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for 2-(Trifluoromethyl)-5-vinylpyrimidine, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the vinyl group onto a pre-functionalized pyrimidine core. For example, halogenated intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine ( ) can serve as precursors, where the methylsulfanyl group is displaced via nucleophilic substitution. Critical parameters include:

- Temperature control (e.g., 80–120°C for coupling reactions).

- Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.

- Catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the product.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use gloves, protective eyewear, and fume hoods to avoid exposure. The compound’s trifluoromethyl and vinyl groups may confer volatility or reactivity, necessitating inert-atmosphere handling (e.g., nitrogen/argon glovebox) .

- Storage : Store at 2–8°C under inert gas (argon) in sealed, light-resistant vials. Stability tests via periodic HPLC analysis (e.g., using conditions like SQD-FA05 with retention time ~1.01 minutes) are recommended to monitor degradation .

Advanced Research Questions

Q. What analytical techniques are optimal for characterizing this compound and verifying its purity?

- Methodological Answer :

- LCMS/HPLC : Use reverse-phase HPLC with C18 columns (e.g., ACQUITY UPLC BEH C18) and mobile phases like water/acetonitrile (0.1% formic acid). LCMS (m/z [M+H]+) confirms molecular weight, while retention time consistency (e.g., 1.01–1.70 minutes under SQD-FA05 conditions) ensures purity .

- NMR : ¹⁹F NMR is critical for verifying trifluoromethyl group integrity (δ ~ -60 to -70 ppm). ¹H NMR can resolve vinyl proton splitting patterns (J ≈ 10–16 Hz for trans-configuration).

- HRMS : High-resolution mass spectrometry (ESI+) validates the exact mass with <2 ppm error .

Q. How can conflicting data regarding the reactivity of the vinyl group in trifluoromethylpyrimidines be resolved?

- Methodological Answer : Contradictions in reactivity (e.g., unexpected polymerization or side reactions) can arise from trace impurities or solvent effects. Strategies include:

- Controlled Experiments : Systematically vary solvents (polar vs. nonpolar), catalysts, and temperatures to identify optimal conditions.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and electron density distributions to rationalize reactivity trends.

- In Situ Monitoring : Use techniques like IR spectroscopy or real-time LCMS to track reaction intermediates .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., tert-butyl esters for carboxylic acids, as in ) to direct functionalization to the vinyl group.

- Stoichiometric Control : Limit excess reagents (e.g., Grignard reagents) to prevent over-alkylation.

- Catalyst Screening : Test palladium/copper co-catalysts for regioselective C–H activation, as seen in related pyrimidine derivatives () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.